![molecular formula C27H23N3O6 B2705540 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 892434-92-3](/img/no-structure.png)

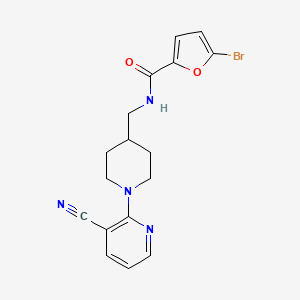

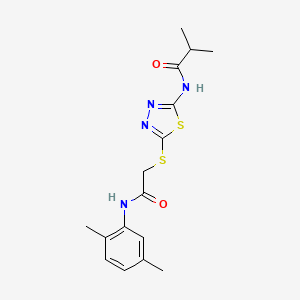

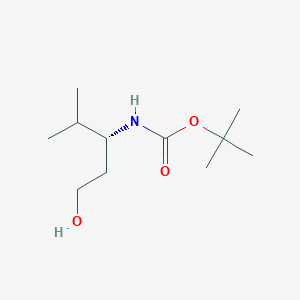

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

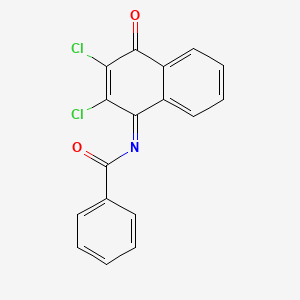

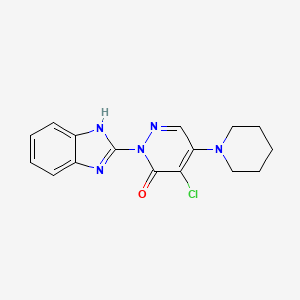

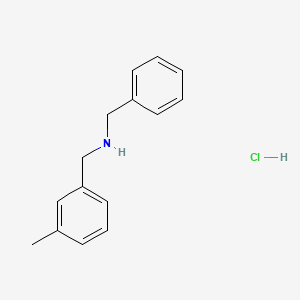

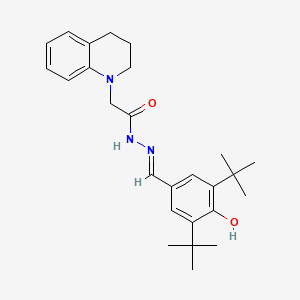

The compound contains several functional groups including a benzofuro[3,2-d]pyrimidin-1(2H)-one, a methoxybenzyl group, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuro[3,2-d]pyrimidin-1(2H)-one core, with a methoxybenzyl group and an acetamide group attached. The presence of these groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy groups could potentially be demethylated under acidic conditions. The acetamide group could undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents. The benzofuro[3,2-d]pyrimidin-1(2H)-one core could contribute to the compound’s aromaticity and stability .Scientific Research Applications

- DHMBA has been found in oyster extracts and exhibits antioxidant activity . It scavenges free radicals and reduces oxidative stress, making it relevant for potential therapeutic interventions.

- Studies have explored DHMBA’s impact on cancer cells. In particular, it was isolated from marine oysters and tested against metastatic human prostate cancer cells (PC-3 and DU-145). DHMBA suppressed colony formation and cell growth in vitro .

- Although DHMBA’s protective effects in various oxidative stress models are documented, its potential to mitigate neurological damage caused by aging remains to be fully demonstrated .

- The matrix effect of shellfish samples was evaluated, and a pretreatment method using 75% acetonitrile treatment was established. The method demonstrated promising results for monitoring DHMBA in aquatic shellfish processing .

Antioxidant Properties

Anti-Cancer Potential

Neuroprotection

Matrix Effect Evaluation in Shellfish

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with barbituric acid to form 4-methoxybenzyl barbituric acid. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "barbituric acid", "4-methoxyphenylacetic acid" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 4-methoxybenzyl barbituric acid.", "Step 2: The intermediate 4-methoxybenzyl barbituric acid is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide." ] } | |

CAS RN |

892434-92-3 |

Molecular Formula |

C27H23N3O6 |

Molecular Weight |

485.496 |

IUPAC Name |

N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C27H23N3O6/c1-34-19-11-7-17(8-12-19)15-30-26(32)25-24(21-5-3-4-6-22(21)36-25)29(27(30)33)16-23(31)28-18-9-13-20(35-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,31) |

InChI Key |

PRKGGTIDCIHNPJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2705457.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2705464.png)

![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2705467.png)

![7-hexadecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705471.png)

![N-isopropyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2705478.png)